Oxandrolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment for Muscle Wasting Conditions:

Weight Loss Following Trauma or Surgery

Oxandrolone is being investigated to help patients regain muscle mass lost after severe injuries or extensive surgeries. Studies suggest it may improve protein synthesis and promote lean body mass gainChronic Illnesses

Research explores the use of oxandrolone to combat muscle wasting associated with chronic illnesses like HIV/AIDS, chronic obstructive pulmonary disease (COPD), and chronic hepatitis. The focus is on its ability to stimulate muscle protein synthesis and improve nitrogen balance

Treatment for Bone Health:

- Osteoporosis:Some studies explore the potential benefits of oxandrolone in managing osteoporosis, a condition that weakens bones. The research investigates its effects on bone mineral density and muscle strength

Other Areas of Research:

Anemia

A limited number of studies have examined the use of oxandrolone to treat anemia, a condition with low red blood cell count. The focus is on its potential to stimulate erythropoiesis, the production of red blood cells

Growth Disorders

Some research explores the use of oxandrolone in treating Turner syndrome, a genetic condition that affects growth and development in females

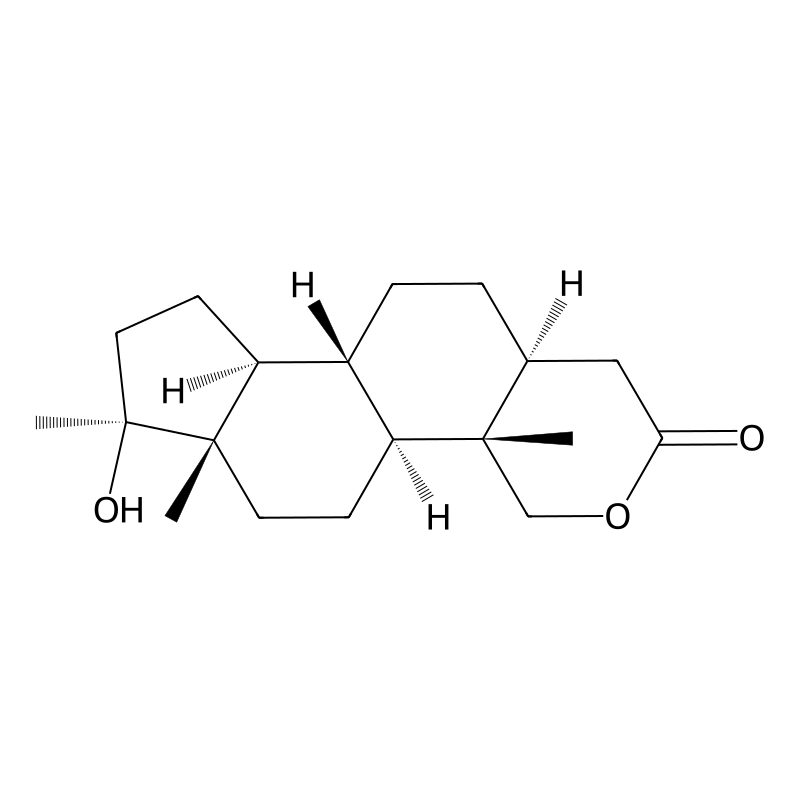

Oxandrolone is a synthetic anabolic steroid derived from dihydrotestosterone, classified as a 17α-alkylated derivative. It is characterized by a unique tetracyclic structure, featuring three cyclohexane rings and one cyclopentane ring, with an oxygen atom replacing a carbon atom at position 2 of the steroid nucleus. This modification classifies it as a 2-oxa-steroid, which contributes to its distinctive properties and resistance to metabolic inactivation by enzymes that typically affect other steroids. Oxandrolone is primarily used to promote weight gain in various clinical situations, including recovery from surgery, chronic infections, and severe trauma .

Oxandrolone's mechanism of action for promoting muscle growth is not fully understood, but it likely involves several factors:

- Increased protein synthesis: Oxandrolone may stimulate ribosomes, the cellular machinery responsible for protein synthesis, leading to increased muscle protein production [].

- Reduced protein breakdown: It might inhibit the activity of enzymes that break down muscle proteins, promoting a net gain in muscle mass [].

- Androgenic effects: While minimal compared to other AAS, some residual androgenic activity may contribute to muscle growth and bone health [].

Oxandrolone use carries potential health risks, especially with long-term or high-dose administration. These include:

- Liver toxicity: The 17α-alkylated structure can strain the liver, potentially leading to elevated liver enzymes and, in rare cases, liver damage.

- Cardiovascular effects: AAS use can increase LDL ("bad") cholesterol and decrease HDL ("good") cholesterol, raising the risk of heart disease and stroke.

- Hormonal imbalances: Oxandrolone can suppress natural testosterone production, leading to symptoms like erectile dysfunction, decreased libido, and gynecomastia (breast development in males).

- Stunted growth in children: Use in children can halt or slow growth and development [].

- Oxidation of Mestanolone: The process begins with the oxidation of mestanolone to form 17-hydroxy-17-methyl-5-androst-1-en-3-one.

- Hydroxylation: This intermediate undergoes hydroxylation using osmium tetroxide to yield 1,2,17-trihydroxy-17-methylandrostan-3-one.

- Cleavage: The triol is then cleaved using sodium metaperiodate to produce 17-hydroxy-17-methyl-1-oxo-1,2-seco-A-nor-5-androstan-2-oic acid.

- Reduction: Finally, the acid is reduced using sodium borohydride followed by hydrochloric acid treatment to yield oxandrolone .

Oxandrolone exhibits significant biological activity as an androgenic hormone. It acts primarily as an agonist at androgen receptors in various tissues, promoting anabolic effects such as muscle growth and increased bone density. Its unique structure allows it to evade metabolism by certain enzymes, enhancing its anabolic potency while minimizing androgenic side effects typically associated with other anabolic steroids . The oral bioavailability of oxandrolone is remarkably high at approximately 97%, with minimal hepatic metabolism, which contributes to its lower hepatotoxicity compared to other anabolic steroids .

The synthesis methods for oxandrolone have evolved over time. The most notable method involves the multi-step process described earlier, which includes oxidation, hydroxylation, cleavage, and reduction. Recent advancements have focused on improving yields and reducing costs associated with the production of oxandrolone. The use of specific reagents like IBX (o-iodoxybenzoic acid) for oxidation and osmium tetroxide for hydroxylation has been highlighted in patent literature as effective strategies for synthesizing this compound at scale .

Oxandrolone has several clinical applications:

- Weight Gain: It is used as an adjunct therapy for patients recovering from major surgery or trauma.

- Muscle Wasting: Effective in treating conditions that lead to muscle loss, such as HIV/AIDS-related wasting syndromes.

- Bone Pain Relief: It helps alleviate bone pain associated with osteoporosis.

- Chronic Conditions: Used in patients with chronic infections or those who fail to maintain normal weight due to underlying health issues .

Oxandrolone interacts with various biological systems and has been studied for its pharmacokinetic properties. It binds extensively to plasma proteins (94%–97%) and is primarily metabolized by the kidneys rather than the liver. This unique metabolic pathway reduces the risk of hepatotoxicity commonly seen with other anabolic steroids . Interaction studies have indicated that oxandrolone does not significantly affect the metabolism of common drugs processed by liver enzymes, making it a safer option in polypharmacy situations .

Oxandrolone shares structural similarities with several other anabolic steroids but possesses unique characteristics that set it apart:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Mestanolone | 17α-methyl-Dihydrotestosterone | More androgenic effects; less selective for anabolic activity |

| Oxymetholone | 2-hydroxymethylene-17α-methyl-Dihydrotestosterone | Higher risk of liver toxicity; more pronounced androgenic effects |

| Stanozolol | A ring-fused derivative of 17α-methyl-Dihydrotestosterone | Known for its strong anabolic effects but higher androgenicity |

| Desoxymethyltestosterone | 3-deketo-17α-methyl-Dihydrotestosterone | Experimental compound; not widely studied or approved |

Oxandrolone's unique lactone bridge structure allows it to maintain anabolic activity without significant androgenic side effects, making it a preferred choice in clinical settings where muscle preservation is critical .

Oxandrolone demonstrates distinct binding characteristics to the androgen receptor that differentiate it from natural androgens and other synthetic anabolic steroids. The compound exhibits a binding affinity (Ki) of 62 nanomolar for the androgen receptor, which is approximately 100-fold lower than that of natural androgens such as dihydrotestosterone and testosterone [1] [2]. Despite this reduced binding affinity, oxandrolone maintains significant biological activity through sustained receptor stabilization and activation.

The binding dynamics of oxandrolone to the androgen receptor involve several key parameters. The competitive binding affinity in transfected cell systems shows a value of 260 nanomolar, while the compound requires concentrations of 10-100 nanomolar to induce a 23-fold increase in the amino-terminal and carboxyl-terminal interaction, a critical step in receptor activation [1]. The androgen receptor stabilization occurs at concentrations of 10 nanomolar, which is remarkably similar to the concentrations required for high-affinity agonists such as dihydrotestosterone and mibolerone [2].

The molecular mechanism of androgen receptor binding involves initial cytoplasmic recognition followed by conformational changes that facilitate nuclear translocation. Oxandrolone binding to the androgen receptor results in dissociation from heat shock proteins and subsequent nuclear import, where the ligand-receptor complex binds to androgen response elements on target genes [3]. Immunofluorescence studies have demonstrated that oxandrolone treatment at 30 micrograms per milliliter results in increased nuclear fluorescence of the androgen receptor, indicating successful transactivation at therapeutically relevant concentrations [3].

The binding kinetics of oxandrolone show interesting temporal characteristics. The compound exhibits a translocation rate of the androgen receptor that is lower than testosterone but comparable to other synthetic anabolic steroids such as nandrolone [4]. This slower translocation rate may contribute to the sustained biological effects observed with oxandrolone treatment, as the receptor remains active for extended periods following ligand binding.

Transcriptional Regulation of Anabolic Pathways

The transcriptional regulatory mechanisms of oxandrolone involve complex interactions between the activated androgen receptor and various coregulatory proteins that modulate gene expression in target tissues. Following androgen receptor activation, oxandrolone initiates a cascade of transcriptional events that promote anabolic processes, particularly protein synthesis and muscle hypertrophy.

The primary mechanism of transcriptional regulation involves the recruitment of coactivator proteins to the androgen receptor complex. Oxandrolone-bound androgen receptors interact with steroid receptor coactivator-1 through both the amino-terminal activation function and the ligand-dependent activation function, although the amino-terminal interaction appears functionally more important [5]. This coactivator recruitment facilitates the binding of additional chromatin-modifying enzymes, including CREB-binding protein and p300, which possess histone acetyltransferase activity essential for transcriptional activation.

The transcriptional effects of oxandrolone on muscle protein synthesis are profound and well-documented. Short-term administration of oxandrolone for five days results in a significant increase in muscle protein synthesis from 53.5 ± 3 to 68.3 ± 5 nanomoles per minute per 100 milliliters of leg tissue [6] [7]. This increase is accompanied by a 44% elevation in the fractional synthetic rate of muscle proteins, indicating enhanced efficiency of protein synthesis machinery [6] [7].

The molecular basis of these transcriptional effects involves direct regulation of genes involved in protein synthesis and muscle development. Oxandrolone treatment significantly increases messenger ribonucleic acid concentrations of skeletal muscle androgen receptors without affecting insulin-like growth factor I expression, suggesting a specific amplification of androgen-responsive pathways [6] [7]. This upregulation of androgen receptor expression creates a positive feedback mechanism that enhances the cellular response to oxandrolone treatment.

Gene expression profiling studies have revealed that oxandrolone treatment affects multiple functional gene categories simultaneously. The compound downregulates energy metabolism pathways, transcription factors, and translation machinery while upregulating muscle-specific genes involved in contractile protein synthesis [8]. This pattern suggests that oxandrolone redirects cellular resources toward anabolic processes, optimizing the efficiency of protein synthesis and muscle growth.

The tissue-specific nature of oxandrolone's transcriptional effects is mediated by differential expression of coregulatory proteins across various cell types. In skeletal muscle, where coactivator proteins are abundant, oxandrolone functions as a potent agonist, promoting transcriptional activation of anabolic genes. The selectivity of transcriptional responses is further enhanced by the tissue-specific expression of androgen response elements and the availability of chromatin-modifying enzymes that facilitate gene expression [9].

Glucocorticoid Signaling Antagonism

Oxandrolone exhibits a unique mechanism of glucocorticoid signaling antagonism that distinguishes it from other anabolic steroids. Unlike traditional competitive inhibition, oxandrolone does not directly compete with cortisol for binding to the glucocorticoid receptor, as demonstrated by in vitro binding studies showing no inhibition of cortisol binding at concentrations up to 5 micromolar [10] [11]. Instead, the compound employs a novel non-competitive mechanism involving crosstalk between the androgen receptor and glucocorticoid receptor systems.

The mechanism of glucocorticoid antagonism requires the simultaneous presence of both androgen and glucocorticoid receptors within the same cell. In cell culture systems expressing both receptors, oxandrolone treatment results in a 70% reduction in cortisol-induced transcriptional activation [10] [11]. This inhibition is not overcome by increasing cortisol concentrations, confirming the non-competitive nature of the interaction. Importantly, no inhibition is observed in cells expressing only the glucocorticoid receptor, demonstrating the absolute requirement for androgen receptor expression in this mechanism.

The crosstalk mechanism involves androgen receptor-mediated interference with glucocorticoid receptor function at the transcriptional level. Studies using mutant androgen receptors lacking functional nuclear localization signals have shown that oxandrolone-mediated repression of glucocorticoid receptor activity can occur even when the androgen receptor remains cytoplasmic [10] [11]. This finding suggests that the antagonistic effects do not require nuclear translocation of the androgen receptor, indicating a novel mechanism of steroid receptor interaction.

The physiological significance of this glucocorticoid antagonism is substantial in clinical contexts where patients experience elevated cortisol levels. Burn injury patients, for example, demonstrate sustained hypercortisolemia that contributes to muscle catabolism and impaired wound healing [12]. Oxandrolone treatment in these patients counteracts the catabolic effects of elevated glucocorticoids through the androgen receptor-dependent mechanism, promoting net protein synthesis and improved clinical outcomes.

The molecular basis of glucocorticoid receptor antagonism involves disruption of coactivator recruitment and chromatin remodeling processes. Oxandrolone-activated androgen receptors compete with glucocorticoid receptors for essential coregulatory proteins, effectively sequestering these factors away from glucocorticoid-responsive genes [10] [11]. This mechanism provides a molecular explanation for the anti-catabolic effects observed with oxandrolone treatment in various clinical conditions.

Tissue-Specific Receptor Activation Patterns

The tissue-specific activation patterns of oxandrolone reflect differential expression of androgen receptors, coregulatory proteins, and metabolic machinery across various target tissues. This selectivity is crucial for the therapeutic profile of oxandrolone, as it allows for potent anabolic effects in desired tissues while minimizing androgenic side effects in reproductive organs.

In skeletal muscle tissue, oxandrolone demonstrates high selectivity and potency for promoting anabolic processes. The compound stimulates protein synthesis through direct androgen receptor activation, with muscle tissue showing particularly robust responses due to high androgen receptor expression and abundant coactivator proteins [6] [12]. The anabolic effects in muscle are characterized by increased myosin synthesis, enhanced amino acid utilization, and improved intracellular protein recycling mechanisms.

Bone tissue represents another primary target for oxandrolone's anabolic effects. In human osteoblastic cells, oxandrolone treatment results in increased nuclear translocation of androgen receptors and enhanced production of bone matrix proteins [3]. The compound promotes osteoblast differentiation and increases the expression of bone-specific markers including type I collagen, alkaline phosphatase, and osteocalcin. These effects occur at concentrations of 10-15 micrograms per milliliter, demonstrating the sensitivity of bone tissue to oxandrolone treatment.

The hepatic response to oxandrolone involves metabolic rather than anabolic effects. In liver tissue, oxandrolone induces cytochrome P450 enzyme systems, particularly those involved in steroid metabolism [2]. This hepatic activation contributes to the compound's oral bioavailability and metabolic clearance, but also represents a potential site for drug interactions and hepatotoxicity at higher doses.

The selectivity of oxandrolone for anabolic versus androgenic tissues is mediated by several factors. The compound's resistance to 5α-reductase enzymatic conversion prevents the formation of more potent metabolites in androgen-sensitive tissues such as the prostate and skin [9]. Additionally, the tissue-specific expression of coregulatory proteins determines the magnitude of transcriptional responses to oxandrolone treatment.

Adipose tissue shows moderate responsiveness to oxandrolone treatment, with effects primarily involving enhanced lipolysis and reduced fat accumulation. The compound promotes fat oxidation through androgen receptor-mediated mechanisms, contributing to the favorable changes in body composition observed in clinical studies [13]. These effects are dose-dependent and appear to be more pronounced in visceral compared to subcutaneous fat deposits.

Purity

Physical Description

Color/Form

Crystallized from 2-propanol

WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 2.6 (est)

4.2

Odor

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 58 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 57 of 58 companies with hazard statement code(s):;

H312 (98.25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (98.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (29.82%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (96.49%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

Oxandrolone ... /is/ indicated in conditions such as chronic infections, extensive surgery, (corticosteroid-induced myopathy, decubitus ulcers, burns, /NOT included in US product labeling/) or severe trauma, which require reversal of catabolic processes or protein-sparing effects. /This agent is/ ... adjunct to, and not replacement for, conventional treatment of these disorders. /Included in US product labeling/

Oxandrolone is used in the treatment of the short stature that accompanies Turner's syndrome (gonadal dysgenesis in females). Although the therapy is controversial, recent experimental reports seem to indicate that oxandrolone may be as effective as growth hormone and that oxandrolone may increase the efficacy of growth hormone therapy. /NOT included in US product labeling/

Anabolic steroids may be used in children as an adjunct in the treatment of growth failure caused by pituitary growth hormone (GH) deficiency (pituitary dwarfism) or if the response to human growth hormone administration is inadequate. /Anabolic steroids; NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for OXANDROLONE (6 total), please visit the HSDB record page.

Pharmacology

Oxandrolone is a synthetic, anabolic steroid hormone analog of testosterone. Similar to testosterone, oxandrolone binds to and activates specific nuclear receptors. This agent may be used for testosterone replacement therapy in hypogonadal men, in HIV-wasting syndrome, and in other conditions in order to increase nitrogen retention and fat-free muscle mass. (NCI04)

MeSH Pharmacological Classification

ATC Code

A14 - Anabolic agents for systemic use

A14A - Anabolic steroids

A14AA - Androstan derivatives

A14AA08 - Oxandrolone

Mechanism of Action

There was abs decrease in total serum cholesterol and redistribution of cholesterol, such that post-treatment low-density lipoprotein carried less cholesterol and high-density lipoprotein more cholesterol on percentage basis than found in pre-treatment values with oxandrolone.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Mevalonic_acid

Drug Warnings

Liver cell tumors: Most often these tumors are benign and androgen-dependent, but fatal malignant tumors have occurred. Withdrawal of drug often results in regression or cessation of tumor progression. However, hepatic tumors associated with androgens or anabolic steroids are much more vascular than other hepatic tumors and may be silent until life-threatening intra-abdominal hemorhage develops. /Anabolic steroids/

Use of anabolic steroids by athletes is not recommended. Objective evidence is conflicting and inconclusive as to whether these medications significantly increase athletic performance by increasing muscle strength. Weight gains reported by athletes are due in part to fluid retention, which is a potentially hazardous side effect of anabolic steroid therapy. The risk of other unwanted effects, such as testicular atrophy and suppression of spermatogenesis in males; menstrual disturbances and virilization, such as deepening of voice, development of acne, and unnatural growth of body hair in females; peliosis hepatis or other hepatotoxicity; and hepatic cancer outweigh and possible benefit received from anabolic steroids and make their use in athletes inappropriate. /Anabolic steroids/

Anabolic steroids are not recommended for use during pregnancy, since studies in animals have shown that anabolic steroids cause masculinization of the fetus. Risk-benefit must be carefully considered. /Anabolic steroids/

For more Drug Warnings (Complete) data for OXANDROLONE (22 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Methyldihydrotesterone is converted into corresponding 1,2-dehydro compound by bromination followed by dehydrobromination. Ring a is then ruptured through ozonization & subsequent hydrolysis to yield aldehyde-acid. Reduction of formyl group ... yields expected hydroxy acid ...which is lactonized to oxandrolone.

General Manufacturing Information

... Introduced primarily for use as anabolic agents with expectation that they would be relatively less androgenic than testosterone & its close relatives. None is free of androgenic activity in man, & in many instances androgenicity is much greater than results of animal tests had predicted. /Anabolic Steroids/

Although not strictly speaking a steroid, its configuration is that of 17-methyl androgenic steroid. Its anabolic actions are strong relative to its androgenic actions.

This is a controlled substance (anabolic steroid)... .

For more General Manufacturing Information (Complete) data for OXANDROLONE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: oxandrolone; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards

Analyte: oxandrolone; matrix: chemical purity; procedure: titration with potassium iodate

Analyte: oxandrolone; matrix: pharmaceutical preparation (tablets); procedure: thin-layer chromatography with comparison to standards (chemical identification)

Analyte: oxandrolone; matrix: pharmaceutical preparation (tablets); procedure: infrared absorption spectrophotometry with comparison to standards (chemical purity)

Clinical Laboratory Methods

Screening of anabolic steroids /including oxandrolone/ in horse urine by liquid chromatography-tandem mass spectrometry.

Interactions

Anabolic steroids may decrease blood glucose concentrations; diabetic patients should be closely monitored for signs of hypoglycemia and dosage of hypoglycemic agent adjusted as necessary. /Anabolic steroids/

Concurrent use /of glucocorticoid corticosteroids, especially with significant mineralocorticoid activity; mineralocorticoid corticosteroids; corticotropin, especially prolonged therapeutic use; or sodium-containing medications or foods/ with anabolic steroids may increase the possibility of edema; in addition, concurrent use of glucocorticoids or corticotropin with anabolic steroids may promote development of severe acne. /Anabolic steroids/

Concurrent use of anabolic steroids with somatrem or somatropin may accelerate epiphyseal maturation. /Anabolic steroids/

For more Interactions (Complete) data for OXANDROLONE (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Sas TC, Gault EJ, Bardsley MZ, Menke LA, Freriks K, Perry RJ, Otten BJ, de Muinck Keizer-Schrama SM, Timmers H, Wit JM, Ross JL, Donaldson MD. Safety and efficacy of oxandrolone in growth hormone-treated girls with Turner syndrome: evidence from recent studies and recommendations for use. Horm Res Paediatr. 2014;81(5):289-97. Review. PubMed PMID: 24776783.

3: Real DS, Reis RP, Piccolo MS, Okamoto RH, Gragnani A, Ferreira LM. Oxandrolone use in adult burn patients. Systematic review and meta-analysis. Acta Cir Bras. 2014;29 Suppl 3:68-76. Review. PubMed PMID: 25351160.

4: Gauglitz GG, Williams FN, Herndon DN, Jeschke MG. Burns: where are we standing with propranolol, oxandrolone, recombinant human growth hormone, and the new incretin analogs? Curr Opin Clin Nutr Metab Care. 2011 Mar;14(2):176-81. doi: 10.1097/MCO.0b013e3283428df1. Review. PubMed PMID: 21157309; PubMed Central PMCID: PMC3409635.

5: Miller JT, Btaiche IF. Oxandrolone in pediatric patients with severe thermal burn injury. Ann Pharmacother. 2008 Sep;42(9):1310-5. doi: 10.1345/aph.1L162. Epub 2008 Aug 5. Review. PubMed PMID: 18682543.

6: Orr R, Fiatarone Singh M. The anabolic androgenic steroid oxandrolone in the treatment of wasting and catabolic disorders: review of efficacy and safety. Drugs. 2004;64(7):725-50. Review. PubMed PMID: 15025546.

7: Miller JT, Btaiche IF. Oxandrolone treatment in adults with severe thermal injury. Pharmacotherapy. 2009 Feb;29(2):213-26. doi: 10.1592/phco.29.2.213. Review. PubMed PMID: 19170590.

8: Akyurek M, Dunn RM; Plastic Surgery Educational Foundation DATA Committee. Oxandrolone. Plast Reconstr Surg. 2006 Sep;118(3):791-4. Review. PubMed PMID: 16932191.

9: Taiwo BO. HIV-associated wasting: brief review and discussion of the impact of oxandrolone. AIDS Patient Care STDS. 2000 Aug;14(8):421-5. Review. PubMed PMID: 10977971.